![molecular formula C25H21BrFN3O4S B13852251 (3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a bromine and fluorine-substituted phenyl ring, a nitro group, and a tosyl-protected nitrogen atom. These structural elements contribute to its reactivity and potential utility in chemical synthesis and biological studies.
Preparation Methods
The synthesis of (3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core pyrido[2,3-b]indole structure, followed by the introduction of the bromine and fluorine substituents on the phenyl ring. The nitro group is then introduced through nitration reactions, and the tosyl group is added to protect the nitrogen atom. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to (3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole include:
4-Bromo-3-(trifluoromethyl)aniline: Used in the preparation of various derivatives.
2-Bromo-5-(trifluoromethyl)aniline: Another bromine and fluorine-substituted compound.
3-Nitrobenzotrifluoride: Contains a nitro group and trifluoromethyl substituent. These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C25H21BrFN3O4S |
|---|---|
Molecular Weight |
558.4 g/mol |
IUPAC Name |
(3S,4S)-4-(4-bromo-2-fluorophenyl)-9-methyl-1-(4-methylphenyl)sulfonyl-3-nitro-3,4-dihydro-2H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C25H21BrFN3O4S/c1-15-7-10-17(11-8-15)35(33,34)29-14-22(30(31)32)23(18-12-9-16(26)13-20(18)27)24-19-5-3-4-6-21(19)28(2)25(24)29/h3-13,22-23H,14H2,1-2H3/t22-,23+/m1/s1 |
InChI Key |
MUHSDOODHXYIEX-PKTZIBPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]([C@@H](C3=C2N(C4=CC=CC=C43)C)C5=C(C=C(C=C5)Br)F)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(C3=C2N(C4=CC=CC=C43)C)C5=C(C=C(C=C5)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


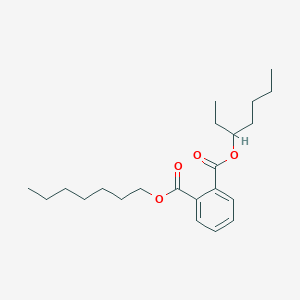
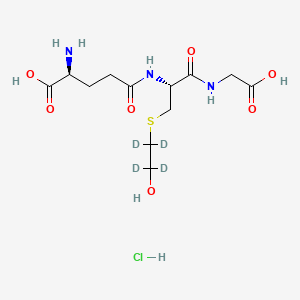
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
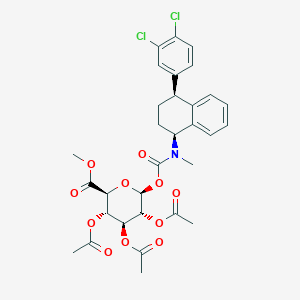
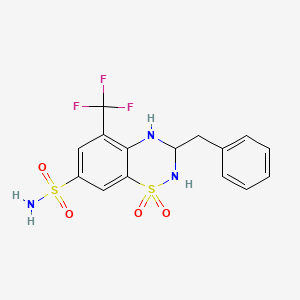

![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)

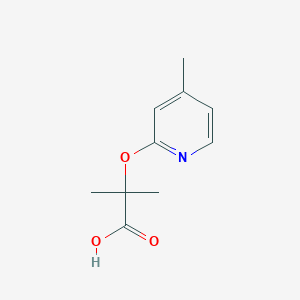
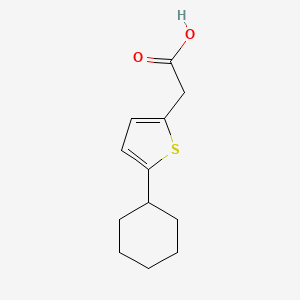
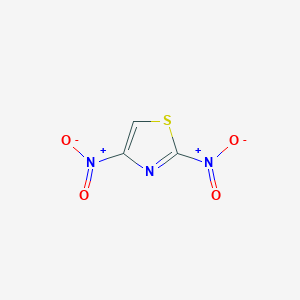
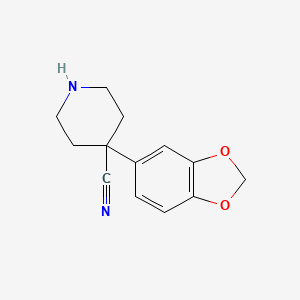
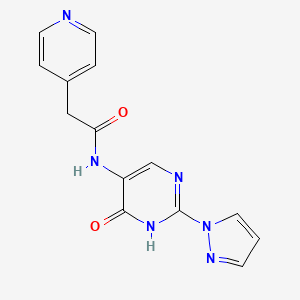
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
